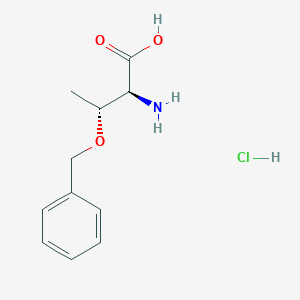

H-Thr(bzl)-OH hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

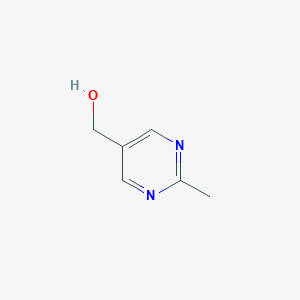

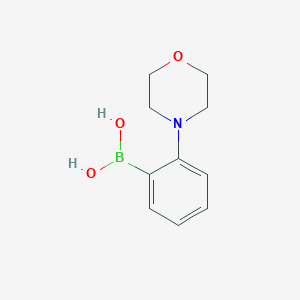

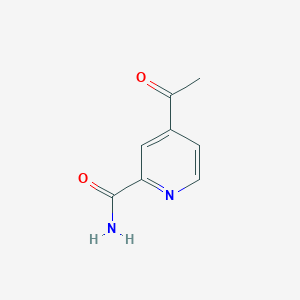

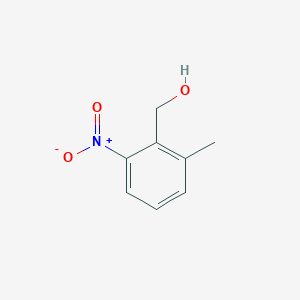

H-Thr(bzl)-OH hcl, also known as O-Benzyl-L-threonine hydrochloride, is a compound with the molecular formula C11H16ClNO3 . It has a molecular weight of 245.70 g/mol . The IUPAC name for this compound is (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride .

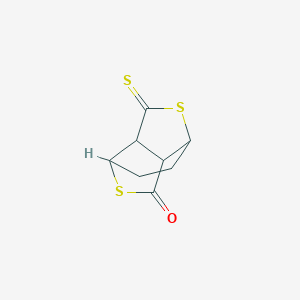

Molecular Structure Analysis

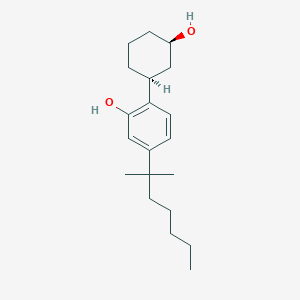

The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 . The canonical SMILES representation is CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl . Physical And Chemical Properties Analysis

H-Thr(bzl)-OH hcl has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass of the compound is 245.0818711 g/mol . The topological polar surface area is 72.6 Ų . The compound has a heavy atom count of 16 .Applications De Recherche Scientifique

Ergogenic Supplements

H-Thr(bzl)-OH hcl: has been used as an ergogenic supplement to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthetic Organic Chemistry

Threonine derivatives like H-Thr(bzl)-OH hcl are valuable in synthetic organic chemistry for catalyzing carbon–carbon bond formations. They enable enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Biotechnology Applications

In biotechnology, threonine derivatives are important for driving innovation and advancement across various sectors due to their diverse applications .

MedChemExpress - H-Thr-Obzl.HCl MCE-生物活性分子大师 - H-Thr-Obzl.HCl Springer - Threonine aldolases—screening, properties and applications CD Biosynsis - Threonine Derivatives

Safety and Hazards

Mécanisme D'action

Target of Action

H-Thr(bzl)-OH hcl is a derivative of the amino acid threonine . Its primary targets are the biological systems that utilize amino acids and their derivatives. These systems include those involved in the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

The compound interacts with its targets by influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage

Biochemical Pathways

The biochemical pathways affected by H-Thr(bzl)-OH hcl are those involved in the metabolism of amino acids and their derivatives. These pathways play crucial roles in various physiological processes, including muscle growth and repair, energy production, and stress response .

Result of Action

The molecular and cellular effects of H-Thr(bzl)-OH hcl’s action include enhanced secretion of anabolic hormones, increased energy supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage . These effects contribute to its recognition as a beneficial ergogenic dietary substance .

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECHCUXLJZQHOJ-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Thr(bzl)-OH hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)